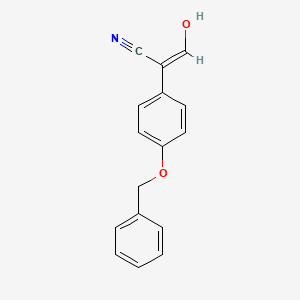![molecular formula C16H24N2O3S B2581310 N-(3-Methylbutan-2-yl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide CAS No. 1050768-06-3](/img/structure/B2581310.png)
N-(3-Methylbutan-2-yl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Methylbutan-2-yl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide, also known as MPA, is a synthetic compound that has been studied for its potential use in scientific research. MPA is a selective androgen receptor modulator (SARM) that has been shown to have anabolic effects on muscle tissue. In
Mechanism of Action
N-(3-Methylbutan-2-yl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide works by binding to and activating the androgen receptor in muscle tissue. This activation leads to an increase in protein synthesis, which in turn promotes muscle growth and development. This compound is a selective androgen receptor modulator, which means it selectively targets and activates the androgen receptor in muscle tissue without affecting other tissues in the body.
Biochemical and Physiological Effects:
This compound has been shown to have anabolic effects on muscle tissue, which means it promotes muscle growth and development. In addition, this compound has been shown to increase bone density and strength, which makes it a potential candidate for the treatment of osteoporosis. This compound has also been shown to have a positive effect on lipid metabolism, which means it can help reduce the risk of cardiovascular disease.
Advantages and Limitations for Lab Experiments
One advantage of using N-(3-Methylbutan-2-yl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide in lab experiments is its selectivity for the androgen receptor in muscle tissue. This means that this compound can be used to study the effects of androgen receptor activation on muscle growth and development without affecting other tissues in the body. However, one limitation of using this compound in lab experiments is its synthetic nature. This means that the effects of this compound on the body may not be the same as the effects of natural androgens.
Future Directions
There are several potential future directions for the study of N-(3-Methylbutan-2-yl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide. One direction is the development of more selective and potent SARMs for the treatment of muscle wasting diseases. Another direction is the study of the long-term effects of this compound on the body, particularly in terms of its effects on cardiovascular health. Additionally, the development of more efficient and cost-effective synthesis methods for this compound could lead to increased availability and accessibility for scientific research.
Synthesis Methods
The synthesis of N-(3-Methylbutan-2-yl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide involves the reaction of 3-methyl-2-butanone with lithium diisopropylamide (LDA) to form the corresponding enolate. The enolate is then reacted with 2-phenylacetaldehyde to form the desired product. The final step involves the reaction of this compound with sulfonyl chloride to form the sulfonyl amide derivative.
Scientific Research Applications
N-(3-Methylbutan-2-yl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide has been studied for its potential use in scientific research, particularly in the field of muscle growth and development. This compound has been shown to have anabolic effects on muscle tissue, which means it promotes muscle growth and development. This makes this compound a potential candidate for the treatment of muscle wasting diseases such as muscular dystrophy and sarcopenia.
properties
IUPAC Name |
N-(3-methylbutan-2-yl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3S/c1-13(2)14(3)18-16(19)9-11-17-22(20,21)12-10-15-7-5-4-6-8-15/h4-8,10,12-14,17H,9,11H2,1-3H3,(H,18,19)/b12-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQSMKDNLUDFYES-ZRDIBKRKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)NC(=O)CCNS(=O)(=O)C=CC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(C)NC(=O)CCNS(=O)(=O)/C=C/C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7,9-Dimethyl-2-[(4-methylbenzyl)sulfanyl]-4-phenoxypyrido[3',2':4,5]thieno[3,2-d]pyrimidine](/img/structure/B2581227.png)
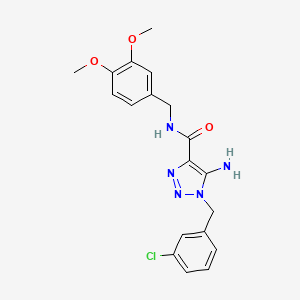


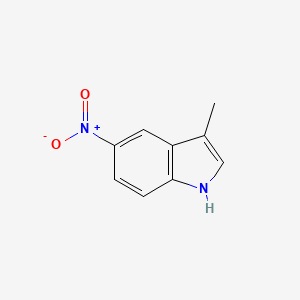
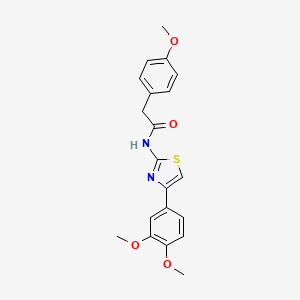
![2-(5-(4-bromophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2581239.png)
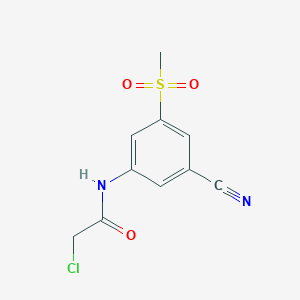
![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2581242.png)
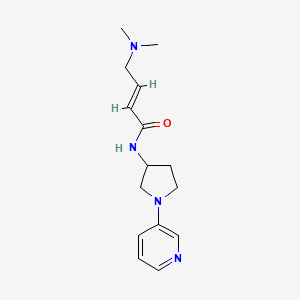
![Methyl 1-[(2-aminoethyl)amino]cyclobutane-1-carboxylate dihydrochloride](/img/structure/B2581244.png)

![tert-butyl N-[(tert-butoxy)carbonyl]-N-methanesulfonylcarbamate](/img/structure/B2581249.png)
